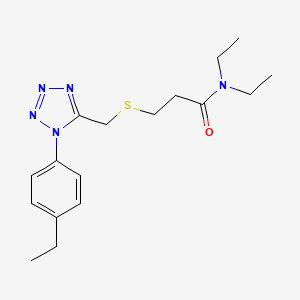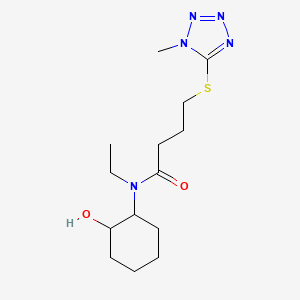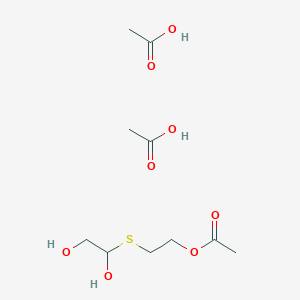
Acetic acid;2-(1,2-dihydroxyethylsulfanyl)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-(1,2-dihydroxyethylsulfanyl)ethyl acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is notable for its unique structure, which includes both an acetic acid moiety and a 1,2-dihydroxyethylsulfanyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(1,2-dihydroxyethylsulfanyl)ethyl acetate typically involves the esterification of acetic acid with 2-(1,2-dihydroxyethylsulfanyl)ethanol. This reaction can be catalyzed by strong acids such as sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. Catalysts such as silicotungstic acid can be used to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-(1,2-dihydroxyethylsulfanyl)ethyl acetate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Substitution: The ester can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: Acetic acid and 2-(1,2-dihydroxyethylsulfanyl)ethanol.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid;2-(1,2-dihydroxyethylsulfanyl)ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving ester hydrolysis and oxidation.
Medicine: Investigated for its potential therapeutic properties, particularly in drug delivery systems where esters are used to modify the solubility and bioavailability of active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of acetic acid;2-(1,2-dihydroxyethylsulfanyl)ethyl acetate involves its hydrolysis to release acetic acid and 2-(1,2-dihydroxyethylsulfanyl)ethanol. The acetic acid can act as a mild acidulant, while the 2-(1,2-dihydroxyethylsulfanyl)ethanol can participate in various biochemical reactions. The molecular targets and pathways involved include esterases that catalyze the hydrolysis of the ester bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the 1,2-dihydroxyethylsulfanyl group.
Methyl butyrate: Another ester with a fruity odor but different functional groups.
Uniqueness
Acetic acid;2-(1,2-dihydroxyethylsulfanyl)ethyl acetate is unique due to the presence of the 1,2-dihydroxyethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to simpler esters like ethyl acetate and methyl butyrate. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
77594-20-8 |
|---|---|
Formule moléculaire |
C10H20O8S |
Poids moléculaire |
300.33 g/mol |
Nom IUPAC |
acetic acid;2-(1,2-dihydroxyethylsulfanyl)ethyl acetate |
InChI |
InChI=1S/C6H12O4S.2C2H4O2/c1-5(8)10-2-3-11-6(9)4-7;2*1-2(3)4/h6-7,9H,2-4H2,1H3;2*1H3,(H,3,4) |
Clé InChI |
VTYLADXSBFBVCR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.CC(=O)OCCSC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


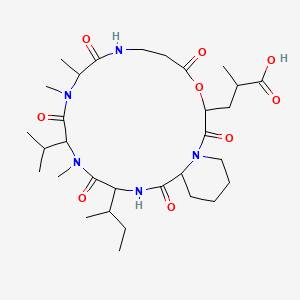
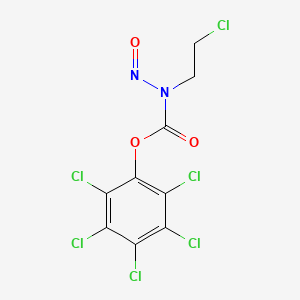

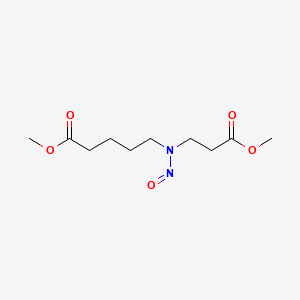
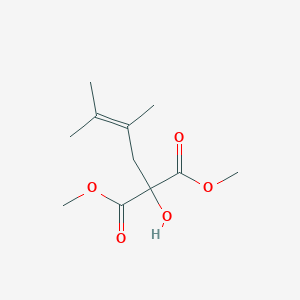
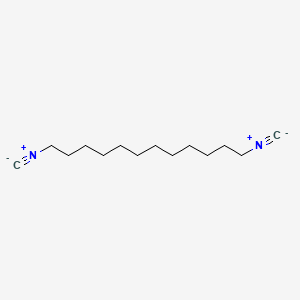
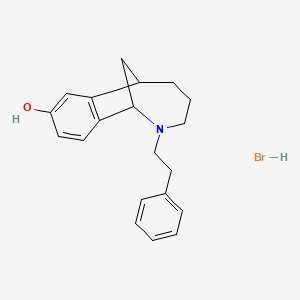
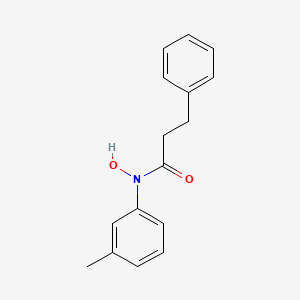
![5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline](/img/structure/B14432364.png)
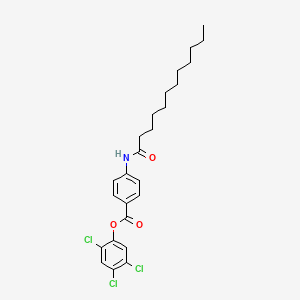
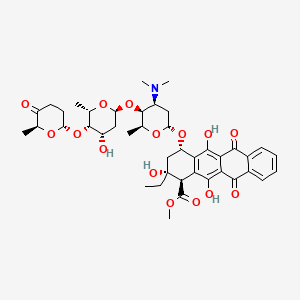
![Benzene, [(2-isothiocyanato-2-phenylethyl)seleno]-](/img/structure/B14432380.png)
